molecular formula C14H6BrF7N2 B5755118 4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone

4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone

Cat. No. B5755118
M. Wt: 415.10 g/mol
InChI Key: SMDGQFFRCYKVPV-MUDSWDHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 4-bromobenzaldehyde and 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline, and it has a molecular formula of C14H6BrF7N2.

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone is not well understood. However, it is believed that this compound exerts its biological activities by interacting with specific target molecules in cells. For example, in the case of antibacterial and antifungal activities, it is thought that this compound may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with their metabolic processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro using various cell lines. It has been shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific pathways that lead to cell death. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. However, the exact mechanisms by which this compound exerts its anticancer effects are still not fully understood.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone in lab experiments is its high purity and stability. This compound can be easily synthesized in good yield, and it can be purified by simple methods such as column chromatography. Additionally, this compound is relatively easy to handle and store, which makes it a convenient compound for use in various experiments.
However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This compound is highly hydrophobic, which makes it difficult to dissolve in water or other polar solvents. Additionally, this compound may have some toxicity in certain cell lines, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions for research on 4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone. One of the major areas of research is the development of new materials for organic electronics using this compound as a building block. Additionally, this compound may have potential applications in the field of nanotechnology, where it can be used as a template for the synthesis of nanoscale structures. Furthermore, further studies are needed to elucidate the mechanisms of action of this compound in various biological systems, which may lead to the development of new therapeutic agents for cancer and other diseases.

Synthesis Methods

The synthesis of 4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone involves the reaction of 4-bromobenzaldehyde and 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline in the presence of a suitable reagent. One of the commonly used reagents for this reaction is hydrazine hydrate, which acts as a reducing agent and facilitates the formation of the hydrazone derivative. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics, where it is used as a building block for the synthesis of novel materials with improved electronic properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions. Additionally, this compound has been investigated for its antibacterial and antifungal activities.

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrF7N2/c15-7-3-1-6(2-4-7)5-23-24-13-11(18)9(16)8(14(20,21)22)10(17)12(13)19/h1-5,24H/b23-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDGQFFRCYKVPV-MUDSWDHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrF7N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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